N-[(piperidin-2-yl)methyl]acetamide hydrochloride
Description
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPGOOPMYPBZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860217-45-4 | |
| Record name | N-[(piperidin-2-yl)methyl]acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(piperidin-2-yl)methyl]acetamide hydrochloride typically involves the reaction of piperidine with acetamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to achieve the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(piperidin-2-yl)methyl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various alkylating agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(piperidin-2-yl)methyl]acetamide oxide, while reduction may produce N-[(piperidin-2-yl)methyl]acetamide .
Scientific Research Applications
N-[(piperidin-2-yl)methyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is utilized in studies involving cellular processes and biochemical pathways.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[(piperidin-2-yl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Piperidine Substitution Position
- Target Compound : The piperidine ring is substituted at the 2-position , creating a distinct spatial arrangement compared to 4-substituted analogs.
- N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide hydrochloride () : An ether linkage at the 4-position and a cyclopropyl group further modify solubility and metabolic stability.
Substituent Diversity
Physicochemical Properties
Key Observations :
Yield and Purity :
- Yields for piperidine-based analogs range from 51–60% (), comparable to typical synthetic routes for such compounds.
- Purity levels for commercial analogs (e.g., 95% for ) highlight the importance of rigorous purification in pharmaceutical applications.
Enzyme Inhibition
- Substituents like sulfonyl groups enhance enzyme binding.
- Target Compound: While direct data are lacking, the piperidine-2-yl group may favor interactions with neurotransmitter receptors (e.g., sigma-1 or opioid receptors) due to conformational similarities to known ligands.
Biological Activity
N-[(piperidin-2-yl)methyl]acetamide hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
This compound possesses a piperidine ring, which is known for its ability to interact with multiple biochemical pathways. The presence of the acetamide group enhances its solubility and stability, making it a suitable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₃O |
| Molecular Weight | 201.68 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Piperidine derivatives are known to modulate neurotransmitter systems, which can affect various physiological processes. This compound may also exhibit antibacterial and antifungal properties, making it a candidate for further research in antimicrobial therapies.
Biochemical Pathways
Research indicates that this compound may influence several key biochemical pathways:
- Neurotransmission : Interacts with neurotransmitter receptors, potentially impacting mood and cognitive functions.
- Antimicrobial Activity : Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria.
- Cellular Processes : Involved in cellular signaling pathways that regulate growth and apoptosis.
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound, particularly its antimicrobial properties.
Antimicrobial Activity
A series of experiments have demonstrated the compound's effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that this compound exhibits promising antibacterial activity, particularly against clinically relevant pathogens.
Case Studies and Research Findings
-
Case Study on Antibacterial Efficacy :
A study published in MDPI reported that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . -
Neuropharmacological Applications :
Preliminary research suggests potential applications in treating neurological disorders due to the compound's interaction with neurotransmitter systems . This makes it a candidate for further investigation in neuropharmacology. -
Chemical Reactivity :
The compound can undergo various chemical reactions, including oxidation and substitution, which may yield derivatives with enhanced biological activity . This aspect opens avenues for synthesizing more potent analogs.
Q & A
How can the synthesis of N-[(piperidin-2-yl)methyl]acetamide hydrochloride be optimized to enhance yield and purity?
Methodological Answer:
Optimization involves systematic adjustments to reaction parameters:
- Catalysts: Use coupling agents like EDC or DCC to improve amide bond formation efficiency .
- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane or DMF) enhance solubility and reaction rates .
- Temperature Control: Maintain temperatures between 0–25°C during sensitive steps (e.g., acetylation) to minimize side reactions .
- Monitoring: Track reaction progress via TLC or HPLC to identify incomplete steps and adjust conditions dynamically .
What advanced characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Combine multiple orthogonal methods:
- NMR Spectroscopy: Use H and C NMR to verify piperidine ring conformation, acetamide linkage, and hydrochloride salt formation .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and detect trace impurities (<0.1%) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry, particularly for chiral centers in the piperidine moiety .
- Elemental Analysis: Quantify C, H, N, and Cl to ensure stoichiometric consistency with the hydrochloride salt .
How should researchers design in vitro experiments to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors/ion channels commonly modulated by piperidine-acetamide derivatives (e.g., σ receptors or serotonin transporters) .
- Dose-Response Curves: Test concentrations ranging from 1 nM to 100 µM to establish EC/IC values .
- Control Experiments: Include positive controls (e.g., known σ receptor agonists) and vehicle controls (e.g., DMSO) to validate assay specificity .
- Reproducibility: Replicate experiments across 3+ independent trials to account for biological variability .
How can conflicting pharmacological data (e.g., varying IC50_{50}50 values) be analyzed and resolved?
Methodological Answer:
- Assay Conditions: Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration), which may alter compound solubility or target binding .
- Batch Variability: Analyze purity differences between synthetic batches using HPLC; impurities >95% can skew activity .
- Statistical Analysis: Apply ANOVA or Student’s t-test to determine if discrepancies are statistically significant .
- Mechanistic Studies: Use radioligand binding assays or computational docking to confirm target engagement .
What strategies mitigate low yields during the acetylation step of the synthesis?
Methodological Answer:
- Reagent Stoichiometry: Use a 1.2–1.5 molar excess of acetylating agent (e.g., acetic anhydride) to drive the reaction to completion .
- Activation: Pre-activate the carboxylic acid with HOBt or HOAt to improve acylation efficiency .
- Side Reaction Suppression: Add molecular sieves to absorb water, preventing hydrolysis of the acetyl intermediate .
How can HPLC or LC-MS methods be developed for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection: Use a C18 column with 3 µm particle size for high resolution .
- Mobile Phase: Optimize acetonitrile/water gradients (e.g., 10–90% acetonitrile over 15 minutes) to separate the compound from matrix interferences .
- Detection: Employ UV detection at 210–230 nm (amide bond absorption) or MS/MS in positive ion mode for enhanced specificity .
- Validation: Assess linearity (R > 0.99), LOD/LOQ (≤1 ng/mL), and recovery rates (85–115%) per ICH guidelines .
How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hygroscopic degradation; room temperature storage reduces stability by >50% over 6 months .
- Light Exposure: Protect from UV light using amber glass vials to avoid photolytic cleavage of the acetamide bond .
- Solution Stability: In aqueous buffers (pH 7.4), monitor hydrolysis via HPLC weekly; use lyophilized forms for long-term stability .
What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger to model binding to σ-1 receptors, focusing on piperidine-amide hydrogen bonding .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Models: Train models on piperidine derivatives’ logP and polar surface area to predict blood-brain barrier permeability .
How can structural modifications enhance the compound’s pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the piperidine ring with morpholine to improve solubility without sacrificing target affinity .
- Prodrug Design: Introduce ester groups at the acetamide moiety for sustained release in vivo .
- Metabolic Stability: Fluorinate the piperidine ring to reduce CYP450-mediated oxidation .
What steps ensure reproducibility when replicating literature synthesis protocols?
Methodological Answer:
- Detailed Protocols: Cross-reference multiple sources (e.g., ) to identify consensus conditions (e.g., solvent, catalyst ratios).
- Purification Rigor: Use column chromatography with gradients (e.g., 5–20% methanol in DCM) to isolate high-purity product .
- Analytical Cross-Check: Compare NMR/MS data with published spectra to confirm structural fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
